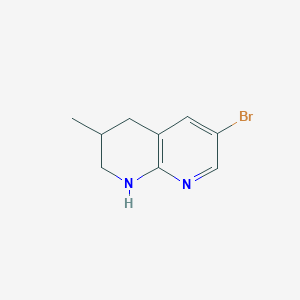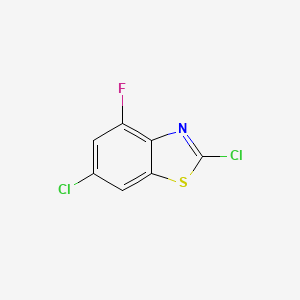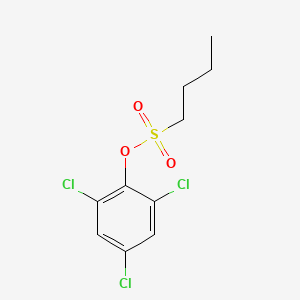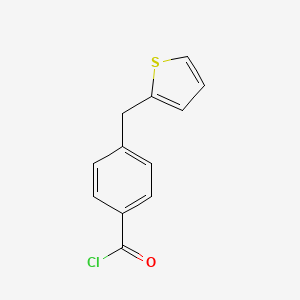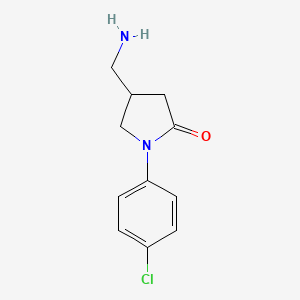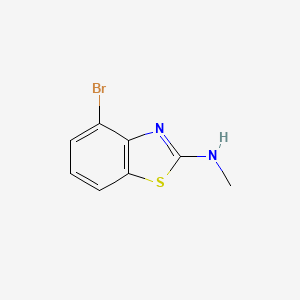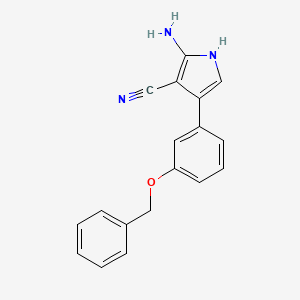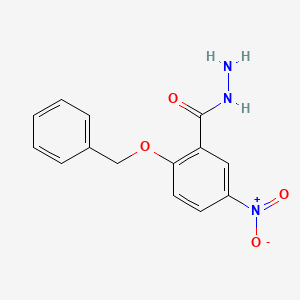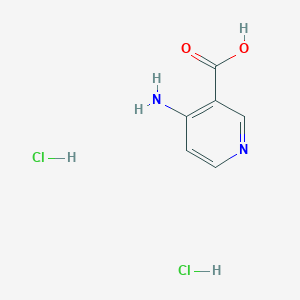
2-溴-4-(叔丁氧基)吡啶
描述
2-Bromo-4-(tert-butoxy)pyridine is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(tert-butoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(tert-butoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药研究
2-溴-4-(叔丁氧基)吡啶: 是一种通用的医药研究中间体。 它被用于合成各种吡啶衍生物,这些衍生物由于其生物活性,是许多药物中的关键结构 。这种化合物可用于开发新的治疗剂,包括抗病毒药、抗菌药和抗癌药。
材料科学
在材料科学中,2-溴-4-(叔丁氧基)吡啶 作为合成复杂有机分子的前体,这些分子可用于创建新材料。 其溴原子具有反应活性,可用于引入其他官能团,从而赋予材料所需的特性,例如提高耐用性或导电性 .
化学合成
这种化合物在化学合成中发挥着至关重要的作用,特别是在过渡金属催化的交叉偶联反应(如铃木-宫浦偶联反应)中。 它充当构建单元,用于创建更大、更复杂的结构,并且对构建碳氮键具有价值 .
分析化学
2-溴-4-(叔丁氧基)吡啶: 在分析化学中用作校准仪器和验证分析方法的标准品,因为它具有明确的特性和稳定性。 它有助于准确测量反应组分和产物 .
生命科学研究
在生命科学研究中,这种化合物被用于研究生物系统。它可用于修饰肽和蛋白质,有助于了解它们的结构和功能。 此外,它可以作为分子探针来研究生物途径 .
工业应用
在工业规模上,2-溴-4-(叔丁氧基)吡啶 用于制造农药、染料和颜料。 它与各种有机和无机化合物的反应性使其成为合成各种工业产品的宝贵资产 .
作用机制
Target of Action
The primary target of 2-Bromo-4-(tert-butoxy)pyridine is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Bromo-4-(tert-butoxy)pyridine interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium–carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Bromo-4-(tert-butoxy)pyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its molecular weight of 2301 may influence its bioavailability.
Result of Action
The result of the action of 2-Bromo-4-(tert-butoxy)pyridine is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds.
Action Environment
The action of 2-Bromo-4-(tert-butoxy)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction conditions can significantly impact the efficacy and stability of 2-Bromo-4-(tert-butoxy)pyridine.
属性
IUPAC Name |
2-bromo-4-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPZXZISRGBKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281841 | |
| Record name | 2-Bromo-4-(1,1-dimethylethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086381-34-1 | |
| Record name | 2-Bromo-4-(1,1-dimethylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(1,1-dimethylethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




